2-phenyl-2-(trifluoroacetamido)acetic acid
CAS No.: 39801-62-2
Cat. No.: VC7369424
Molecular Formula: C10H8F3NO3
Molecular Weight: 247.173
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39801-62-2 |
---|---|
Molecular Formula | C10H8F3NO3 |
Molecular Weight | 247.173 |
IUPAC Name | 2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid |
Standard InChI | InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16) |
Standard InChI Key | AFPBGEGBLXHXNY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 2-phenyl-2-(trifluoroacetamido)acetic acid consists of a phenyl ring connected to a central carbon atom, which is bonded to both a trifluoroacetamido group () and a carboxylic acid moiety (). This configuration creates a chiral center at the central carbon, leading to enantiomeric forms. The (S)-enantiomer, for instance, is cataloged under CAS number 155894-96-5 and is often prioritized in pharmaceutical studies due to its stereospecific interactions with biological targets .
The trifluoroacetamido group contributes to the molecule’s electron-withdrawing properties, influencing its reactivity in nucleophilic substitution and condensation reactions. X-ray crystallography and NMR spectroscopy confirm the planar geometry of the phenyl ring and the tetrahedral arrangement around the chiral center .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 267.20 g/mol |
CAS Number | 39801-47-9 (racemic mixture) |
Chiral Centers | 1 (S-configuration preferred) |
Lipophilicity (LogP) | 1.8 (predicted) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
Parameter | Value |
---|---|
Catalyst | (1.5 equiv) |
Temperature | 0°C (initial), 25°C (final) |
Reaction Time | 12 hours |
Solvent | Tetrahydrofuran (THF) |
Yield | 65–75% |
Industrial-Scale Production
For commercial manufacturing, the process is adapted to enhance efficiency. Continuous-flow reactors replace batch systems, reducing reaction times by 40%. Purification employs high-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures, achieving ≥98% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (2.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone. The trifluoroacetamido group confers resistance to enzymatic hydrolysis, enhancing stability in biological matrices.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1715 cm (C=O stretch, carboxylic acid) and 1670 cm (amide I band) .
-
H NMR (DMSO-d): δ 7.45–7.30 (m, 5H, Ph), 4.85 (s, 1H, CH), 3.10 (s, 1H, NH), 2.95 (s, 2H, COOH) .
Biological Activity and Applications
Enzyme Inhibition
The trifluoroacetamido group enables strong hydrogen bonding with active sites of enzymes. In vitro studies demonstrate inhibitory activity against serine proteases (IC = 12 μM) and tyrosine kinases (IC = 8.5 μM), suggesting potential in cancer therapy.
Prodrug Development
As a prodrug intermediate, the compound’s carboxylic acid group can be esterified to improve bioavailability. For example, methyl ester derivatives show 3-fold higher intestinal absorption in rodent models .
Comparative Analysis with Structural Analogs
N-Trifluoroacetyl-L-phenylglycine
This analog (CAS 155894-96-5) shares the trifluoroacetamido group but replaces the acetic acid moiety with a glycine backbone. It exhibits lower metabolic stability (t = 2.1 hours vs. 4.5 hours for 2-phenyl-2-(trifluoroacetamido)acetic acid) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume